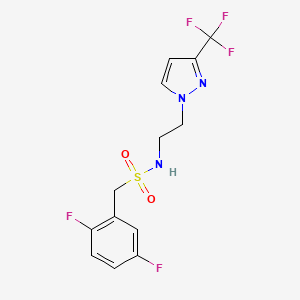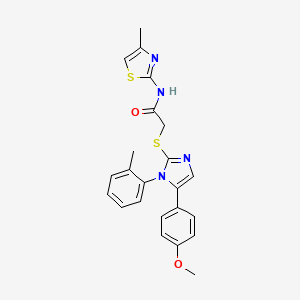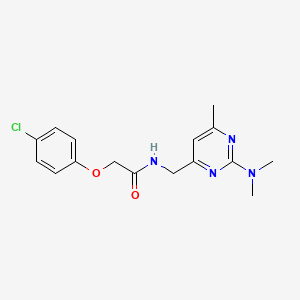![molecular formula C16H16F2N4O B2986877 (2,6-Difluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone CAS No. 2415603-46-0](/img/structure/B2986877.png)
(2,6-Difluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Difluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone, also known as PF-06463922, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been extensively studied for its ability to target and inhibit the activity of certain kinases, making it a promising candidate for the treatment of various diseases.
作用機序
(2,6-Difluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone exerts its effects by binding to the ATP-binding site of the targeted kinases, thereby inhibiting their activity. This mechanism of action has been extensively characterized using various biochemical and biophysical techniques, and the compound has been shown to be highly selective for its target kinases.
Biochemical and Physiological Effects:
(2,6-Difluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of (2,6-Difluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is its high selectivity for its target kinases, which reduces the risk of off-target effects. However, the compound's potency and efficacy may vary depending on the specific disease or cell type being studied. Additionally, the synthesis of (2,6-Difluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone can be challenging and time-consuming, which may limit its availability for certain types of experiments.
将来の方向性
There are many potential directions for future research on (2,6-Difluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone. One area of focus could be the development of more efficient synthesis methods to increase the availability of the compound for research and potential therapeutic applications. Additionally, further studies could investigate the compound's potential applications in the treatment of other diseases beyond cancer and inflammation. Finally, researchers could explore the use of (2,6-Difluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone in combination with other drugs or therapies to enhance its efficacy and reduce the risk of drug resistance.
合成法
The synthesis of (2,6-Difluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone involves several steps, beginning with the preparation of 2,6-difluorobenzaldehyde. This compound is then reacted with piperidine and pyrimidine-4-amine to form the key intermediate, which is subsequently treated with a series of reagents to yield the final product. The synthesis of (2,6-Difluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been optimized to maximize yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
科学的研究の応用
(2,6-Difluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been the subject of numerous scientific studies, with researchers investigating its potential applications in the treatment of various diseases. One area of focus has been the compound's ability to inhibit the activity of certain kinases, including PAK4 and BRAF. These kinases are involved in the regulation of cell growth and proliferation, and their dysregulation has been implicated in various types of cancer.
特性
IUPAC Name |
(2,6-difluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O/c17-12-2-1-3-13(18)15(12)16(23)22-8-5-11(6-9-22)21-14-4-7-19-10-20-14/h1-4,7,10-11H,5-6,8-9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYBXGLIRIRUCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=NC=C2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2986800.png)

![methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2986802.png)
![(5E)-1-(2-methoxyethyl)-5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2986805.png)
![N-[[5-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]thiophen-2-yl]methyl]acetamide](/img/structure/B2986807.png)



![methyl 5-cyano-4-[(E)-2-(dimethylamino)ethenyl]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2986811.png)
![6-Bromo-3-(difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2986814.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2986815.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2986816.png)
![N-[[1-(3-Bromophenyl)cyclopropyl]methyl]-5-formyl-1H-pyrrole-2-carboxamide](/img/structure/B2986817.png)